molecular formula C18H18N2O4 B1584841 Diethyl 4,4'-Azodibenzoate CAS No. 7250-68-2

Diethyl 4,4'-Azodibenzoate

Cat. No.: B1584841
CAS No.: 7250-68-2
M. Wt: 326.3 g/mol
InChI Key: YFFNOBALALSBCH-UHFFFAOYSA-N
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Description

Diethyl 4,4’-Azodibenzoate is an organic compound with the molecular formula C18H18N2O4. It is a derivative of azobenzene, characterized by the presence of two ester groups attached to the benzene rings. This compound is known for its vibrant color and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4,4’-Azodibenzoate can be synthesized through the esterification of 4,4’-azodibenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under anhydrous conditions to yield the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of Diethyl 4,4’-Azodibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process.

Types of Reactions:

    Oxidation: Diethyl 4,4’-Azodibenzoate can undergo oxidation reactions, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydrazine derivatives

    Substitution: Various substituted esters

Scientific Research Applications

Diethyl 4,4’-Azodibenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other azobenzene derivatives.

    Biology: Employed in studies involving photoresponsive materials due to its ability to undergo reversible photoisomerization.

    Medicine: Investigated for potential use in drug delivery systems and as a component in photodynamic therapy.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of Diethyl 4,4’-Azodibenzoate involves its ability to undergo photoisomerization, where the compound switches between trans and cis configurations upon exposure to light. This property is exploited in various applications, such as molecular switches and light-responsive materials. The molecular targets and pathways involved include interactions with light-sensitive receptors and the modulation of molecular conformations.

Comparison with Similar Compounds

    Azobenzene: Shares the azo group but lacks the ester functionalities.

    Methyl 4,4’-Azodibenzoate: Similar structure with methyl ester groups instead of ethyl.

    Ethyl 4,4’-Azodibenzoate: Similar structure with ethyl ester groups.

Uniqueness: Diethyl 4,4’-Azodibenzoate is unique due to its specific ester groups, which impart distinct chemical properties and reactivity compared to its analogs. Its ability to undergo photoisomerization makes it particularly valuable in applications requiring light-responsive behavior.

Properties

IUPAC Name

ethyl 4-[(4-ethoxycarbonylphenyl)diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-23-17(21)13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18(22)24-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFNOBALALSBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283158
Record name Diethyl 4,4'-Azodibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-68-2
Record name 1,1′-Diethyl 4,4′-(1,2-diazenediyl)bis[benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7250-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7250-68-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 4,4'-Azodibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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